Rugosin A
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Description
Rugosin A is a natural product found in Quercus suber, Coriaria japonica, and other organisms with data available.
Scientific Research Applications
Antimicrobial Properties
Rugosin A, derived from the skin of the frog Rana rugosa, has shown significant antimicrobial properties. It is particularly effective against gram-positive bacteria, such as Staphylococcus aureus, demonstrating its potential in addressing bacterial infections (Suzuki et al., 1995).
Cancer Cell Inhibition
Rugosin E, a related compound, has been studied for its effects on human breast cancer cells. It inhibits the proliferation of MDA-MB-231 cells, induces apoptosis, and suppresses nuclear factor-kappaB signaling pathway, highlighting its potential for cancer prevention and treatment (Kuo et al., 2007).
Inhibition of Human Histidine Decarboxylase
Rugosin G, an ellagitannin trimer, demonstrates potent inhibition of recombinant human histidine decarboxylase, an enzyme involved in histamine production. This indicates its potential use in treating symptoms related to excess histamine, such as allergies or stomach ulceration (Nitta et al., 2019).
Effects on Platelet Aggregation
Rugosin E can induce platelet aggregation, similar to the effects of ADP, a platelet aggregation agent. This suggests potential implications for understanding blood clotting mechanisms and developing treatments for related disorders (Teng et al., 1997).
Histidine Decarboxylase Inhibition in Food Safety
This compound has been identified in extracts of Filipendula ulmaria (meadowsweet) as a potent inhibitor of histidine decarboxylase from bacteria, which is significant in preventing histamine production in food, particularly fish, potentially offering a natural way to prevent food poisoning (Nitta et al., 2013; Nitta et al., 2016).
Chemical Structure and Synthesis
Studies on rugosins, including this compound, have contributed significantly to understanding the structure of hydrolyzable tannins and their synthesis, which is vital for developing pharmaceuticals and understanding their mechanisms of action (Hatano et al., 1990; Kato et al., 2016; Shioe et al., 2011).
Antitumor and Immune System Effects
This compound, along with other tannins, has been studied for its antitumor activity and ability to induce interleukin-1, an important cytokine in the immune response. These findings suggest potential uses in cancer treatment and immune system modulation (Miyamoto et al., 1993).
Properties
CAS No. |
84744-48-9 |
---|---|
Molecular Formula |
C48H34O31 |
Molecular Weight |
1106.8 g/mol |
IUPAC Name |
3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoic acid |
InChI |
InChI=1S/C48H34O31/c49-17-1-11(2-18(50)29(17)57)43(68)77-40-39-26(75-48(79-45(70)13-5-21(53)31(59)22(54)6-13)41(40)78-44(69)12-3-19(51)30(58)20(52)4-12)10-73-46(71)15-9-25(74-38-16(42(66)67)8-24(56)33(61)37(38)65)34(62)36(64)28(15)27-14(47(72)76-39)7-23(55)32(60)35(27)63/h1-9,26,39-41,48-65H,10H2,(H,66,67)/t26-,39-,40+,41-,48+/m1/s1 |
InChI Key |
OMQLRKHSGHBOQC-DQLQDYHGSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |
SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |
Synonyms |
rugosin A |
Origin of Product |
United States |
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